2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine
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Overview
Description
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine is a complex organic compound featuring a unique structure that combines a cyclopenta[d]pyrimidine ring with a piperazine and a methylpyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclopenta[d]pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes with malononitrile and hydrogen sulfide, followed by cyclization.
Attachment of the Piperazine Moiety: The cyclopenta[d]pyrimidine intermediate is then reacted with piperazine under controlled conditions, often using a base such as triethylamine.
Introduction of the Methylpyrimidine Group: The final step involves the alkylation of the intermediate with a methylpyrimidine derivative, typically using alkylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine rings, potentially converting them into dihydropyrimidine derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the methylpyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been studied for its potential as a therapeutic agent. It exhibits activity against certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It also finds applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine
- 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine
Uniqueness
Compared to similar compounds, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a cyclopenta[d]pyrimidine ring with a piperazine and a methylpyrimidine moiety provides a distinct framework for interaction with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-12-5-6-17-16(20-12)22-9-7-21(8-10-22)15-13-3-2-4-14(13)18-11-19-15/h5-6,11H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXHNHVBDJCPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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